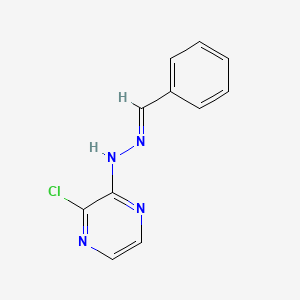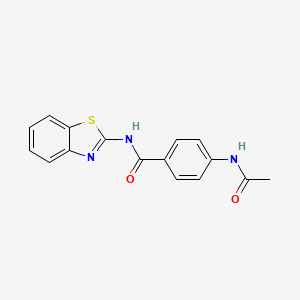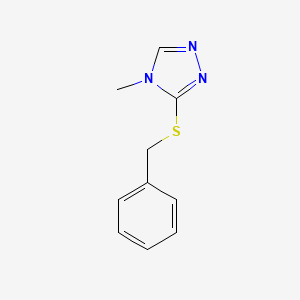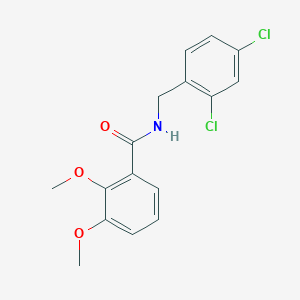
benzaldehyde (3-chloro-2-pyrazinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has shown promising results in scientific research. It is a hydrazone derivative of pyrazine, which has been extensively studied for its biological activities. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry.
Mécanisme D'action
The mechanism of action of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS). This, in turn, leads to a reduction in oxidative stress and inflammation, which are associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases. It has also been shown to exhibit potent antimicrobial and anticancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone is its potent biological activities. It has been shown to exhibit potent antioxidant, antimicrobial, and anticancer activities, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on benzaldehyde (3-chloro-2-pyrazinyl)hydrazone. One of the potential areas of research is the development of new drugs based on this compound. It has been shown to exhibit potent antioxidant, antimicrobial, and anticancer activities, making it a potential candidate for the development of new drugs. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its biological activities. Additionally, the development of new synthetic methods for the preparation of this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of benzaldehyde (3-chloro-2-pyrazinyl)hydrazone involves the reaction of pyrazine-2-carbohydrazide with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product.
Applications De Recherche Scientifique
Benzaldehyde (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its biological activities. It has been shown to exhibit potent antioxidant and antimicrobial activities, making it a potential candidate for the development of new drugs. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-3-chloropyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-11(14-7-6-13-10)16-15-8-9-4-2-1-3-5-9/h1-8H,(H,14,16)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHCCFOYYBIYAJ-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorophenyl)-4-{[(2-furylmethyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5878712.png)
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)acetamide](/img/structure/B5878720.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5878738.png)

![5-(3-chlorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5878747.png)
![4-[(4-benzyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5878752.png)
![6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B5878756.png)
![methyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5878758.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-(cyclopentyloxy)benzohydrazide](/img/structure/B5878761.png)

![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 2-furoate](/img/structure/B5878767.png)
![5-{[(3-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5878775.png)